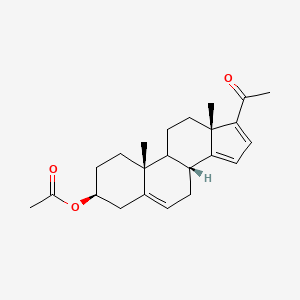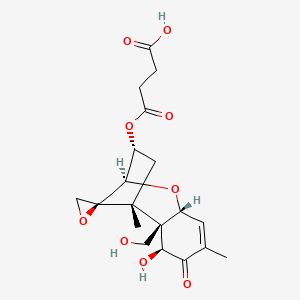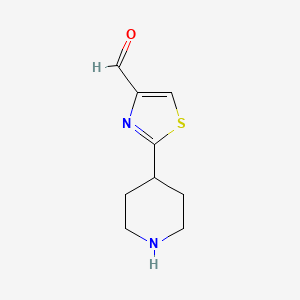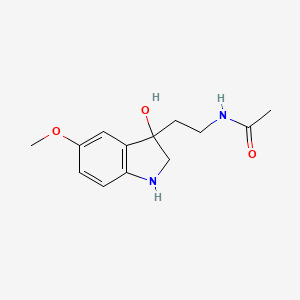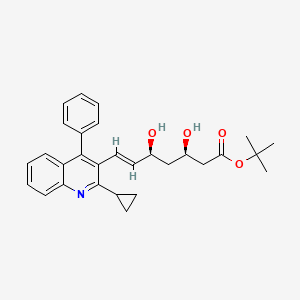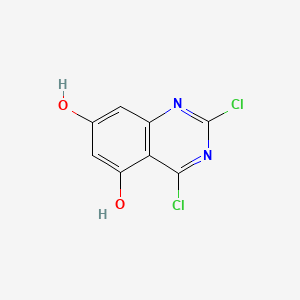![molecular formula C30H37NO4 B13862978 [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ulipristal Acetate-d3 is a deuterated form of Ulipristal Acetate, a selective progesterone receptor modulator. It is primarily used in emergency contraception and the treatment of uterine fibroids. The deuterated form, Ulipristal Acetate-d3, is labeled with deuterium, a stable hydrogen isotope, which can be used in various scientific studies to track the compound’s behavior in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ulipristal Acetate-d3 involves multiple steps, starting from the basic steroid structure. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups to the steroid backbone.
Acetylation: Addition of acetyl groups to protect hydroxyl groups during subsequent reactions.
Deuteration: Replacement of hydrogen atoms with deuterium, often using deuterated reagents.
Purification: Use of chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of Ulipristal Acetate-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product.
化学反应分析
Types of Reactions
Ulipristal Acetate-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen or deuterium to double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles like sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
科学研究应用
Ulipristal Acetate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.
Biology: Helps in understanding metabolic pathways by tracking the deuterium-labeled compound.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in drug development.
Industry: Utilized in the production of more stable and effective pharmaceutical formulations.
作用机制
Ulipristal Acetate-d3 exerts its effects by binding to progesterone receptors, thereby modulating their activity. It acts as both an agonist and antagonist, depending on the tissue context. The compound delays ovulation by inhibiting follicular rupture and alters the endometrium to prevent implantation . It also affects the hypothalamus and pituitary gland, influencing hormone release .
相似化合物的比较
Similar Compounds
Mifepristone: Another progesterone receptor modulator used for medical abortion and emergency contraception.
Levonorgestrel: A hormone used in various contraceptive methods.
Asoprisnil: A selective progesterone receptor modulator investigated for the treatment of uterine fibroids.
Uniqueness
Ulipristal Acetate-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in biological systems. Compared to Mifepristone, it has lower glucocorticoid activity and better binding affinity . Unlike Levonorgestrel, Ulipristal Acetate-d3 can be used up to 120 hours after unprotected intercourse .
属性
分子式 |
C30H37NO4 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i2D3 |
InChI 键 |
OOLLAFOLCSJHRE-HKASCBTCSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)C(=O)C |
规范 SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
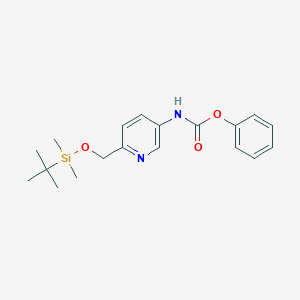
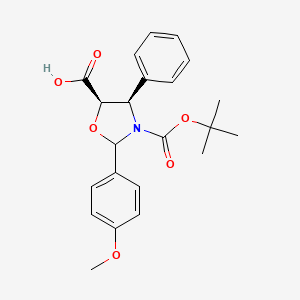
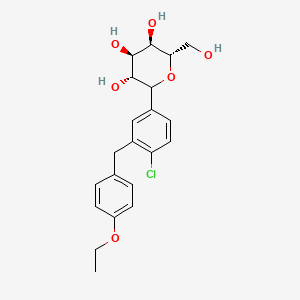
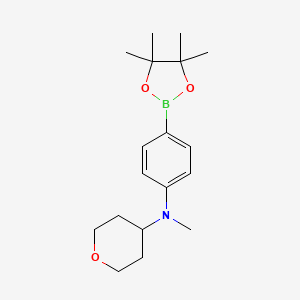
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
